molecular formula C5H7NOS B1248041 2-(1,3-thiazol-5-yl)ethan-1-ol CAS No. 5664-55-1

2-(1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B1248041
CAS No.: 5664-55-1
M. Wt: 129.18 g/mol
InChI Key: MWSQHVUUIHWHBM-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution and extraction with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1,3-thiazol-5-yl)ethanal or 2-(1,3-thiazol-5-yl)ethanoic acid.

    Reduction: Formation of 2-(1,3-thiazolidin-5-yl)ethanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound may interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

2-(1,3-Thiazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

2-(1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSQHVUUIHWHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-55-1
Record name 2-(1,3-thiazol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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